molecular formula C17H15BrN2O5 B5594940 6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid

6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid

Cat. No.: B5594940
M. Wt: 407.2 g/mol
InChI Key: ULCOTSDABPZUGF-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid is an organic compound characterized by its complex structure, which includes a bromophenyl group, a formamido group, and a dimethoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom.

    Formamido Group Introduction: The bromophenyl intermediate is then reacted with formamide under specific conditions to introduce the formamido group.

    Coupling with Dimethoxybenzoic Acid: The final step involves coupling the bromophenylformamido intermediate with 2,3-dimethoxybenzoic acid using a suitable coupling reagent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2-methoxybenzoic acid
  • 5-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2-methoxybenzoic acid
  • 2-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]phenol

Uniqueness

6-[(E)-{[(4-Bromophenyl)formamido]imino}methyl]-2,3-dimethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5/c1-24-13-8-5-11(14(17(22)23)15(13)25-2)9-19-20-16(21)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCOTSDABPZUGF-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.